4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a 4-ethyl substituent on the benzothiazole core and a piperazine ring at position 2, which is further functionalized with a 4-fluorobenzoyl group.
For example, derivatives with similar piperazine-linked aromatic groups demonstrate antimicrobial and antitubercular properties .
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-2-14-4-3-5-17-18(14)22-20(26-17)24-12-10-23(11-13-24)19(25)15-6-8-16(21)9-7-15/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFARBJIRVTHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Antimicrobial Activity (Benzothiazole Derivatives with Piperazine/Amino Substituents)
Antitubercular Activity of 2-Aryl Benzothiazoles
In a study on 2-aryl benzothiazoles (e.g., compounds 3a–3e in ), substituents like 4-chlorobenzoyl (3e) or trifluoromethyl (3c) demonstrated moderate inhibitory effects against Mycobacterium tuberculosis H37Rv. The target compound’s 4-fluorobenzoyl group, with its electronegative fluorine atom, may similarly enhance interactions with bacterial enzymes, though direct data are unavailable .
Biological Activity
4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structure that combines a benzothiazole moiety with a piperazine derivative, which may contribute to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃S
- IUPAC Name : this compound
The compound's structure is pivotal for its interaction with biological targets and its subsequent pharmacological effects.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of derivatives related to this compound. For instance, compounds containing similar piperazine and benzothiazole structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or proliferation.
- Receptor Modulation : It could act on various receptors influencing cell signaling pathways associated with growth and survival.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through various pathways.
Case Studies
Several case studies have documented the biological activity of this compound and its derivatives:
- Study on Tyrosinase Inhibition : A related study evaluated the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase, revealing significant inhibition at low concentrations (IC₅₀ values) . This suggests potential applications in skin-related therapies.
| Compound | IC₅₀ (μM) | Remarks |
|---|---|---|
| Compound A | 12.5 | Strong inhibitor |
| Compound B | 25.0 | Moderate inhibitor |
| Compound C | 40.43 | Weakest among tested |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics but necessitate further investigation into its metabolic pathways and potential toxicity.
In Vitro Studies
In vitro assays demonstrated that compounds with similar structural features significantly inhibited cancer cell proliferation. The derivatives showed varying degrees of cytotoxicity depending on their specific substituents and structural configurations.
In Vivo Studies
In vivo studies are still limited but are crucial for confirming the therapeutic efficacy observed in vitro. Future research should focus on animal models to assess the pharmacological effects and safety profiles of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
